
3-(3-methyl-1H-indol-1-yl)propanoic acid
Overview
Description
3-(3-methyl-1H-indol-1-yl)propanoic acid is a derivative of indole, which is a bacterial metabolite with antioxidant and neuroprotective activities . It is known to scavenge ABTS radicals in a cell-free assay when used at concentrations ranging from 50 to 150 μM and decreases hydrogen peroxide-induced malondialdehyde (MDA) levels in rat striatal membranes .
Molecular Structure Analysis
The molecular formula of 3-(3-methyl-1H-indol-1-yl)propanoic acid is C12H13NO2 . The structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid include a density of 1.2±0.1 g/cm3, a boiling point of 408.4±28.0 °C at 760 mmHg, and a flash point of 200.8±24.0 °C . It has a molar refractivity of 58.2±0.5 cm3, and its molar volume is 173.2±7.0 cm3 .Scientific Research Applications
- Application : This compound is used in the synthesis of indole derivatives .
- Method : The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol consistently gave the corresponding indole .
- Results : After two further steps, the indole derivative was obtained .
- Application : Derivatives of indole, such as “3-(3-methyl-1H-indol-1-yl)propanoic acid”, are of wide interest because of their diverse biological and clinical applications .
- Method : These derivatives are often synthesized and tested for their biological activity .
- Results : Indole derivatives have shown various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Chemical Synthesis
Pharmacology
- Application : Indole derivatives, including “3-(3-methyl-1H-indol-1-yl)propanoic acid”, have shown potential as antiviral agents .
- Method : Specific derivatives were synthesized and tested for their antiviral activity .
- Results : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
- Application : Indole derivatives have been studied for their anti-inflammatory properties .
- Method : These compounds are synthesized and tested for their ability to reduce inflammation .
- Results : While the results can vary, some indole derivatives have shown promising anti-inflammatory effects .
- Application : Indole derivatives are being researched for their potential use in cancer treatment .
- Method : These compounds are synthesized and tested against various types of cancer cells .
- Results : Some indole derivatives have shown cytotoxic effects on cancer cells .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antioxidant Activity
- Application : Indole derivatives have shown potential as antimicrobial agents .
- Method : Specific derivatives are synthesized and tested for their antimicrobial activity .
- Results : Some compounds showed inhibitory activity against various types of microbes .
- Application : Indole derivatives have been studied for their antitubercular properties .
- Method : These compounds are synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis .
- Results : While the results can vary, some indole derivatives have shown promising antitubercular effects .
- Application : Indole derivatives are being researched for their potential use in diabetes treatment .
- Method : These compounds are synthesized and tested against various models of diabetes .
- Results : Some indole derivatives have shown potential antidiabetic effects .
- Application : Indole derivatives are being explored for their antimalarial properties .
- Method : These compounds are synthesized and tested for their ability to inhibit the growth of Plasmodium falciparum .
- Results : Some indole derivatives have shown significant antimalarial activity .
Antimicrobial Activity
Antitubercular Activity
Antidiabetic Activity
Antimalarial Activity
Anticholinesterase Activity
properties
IUPAC Name |
3-(3-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMBLVFDTDJZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351923 | |
| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-indol-1-yl)propanoic acid | |
CAS RN |
57662-47-2 | |
| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



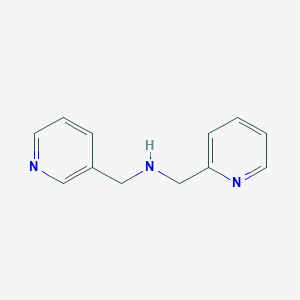
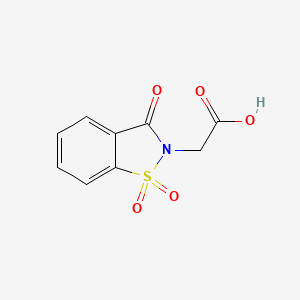
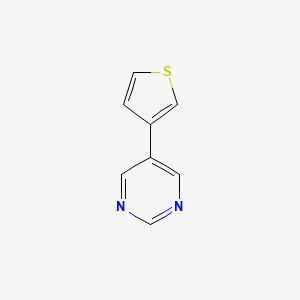
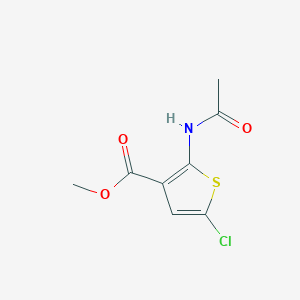
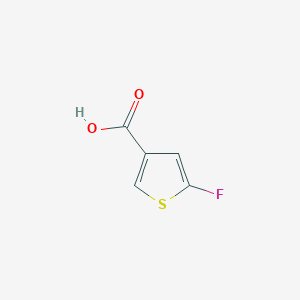
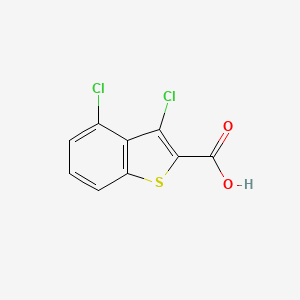
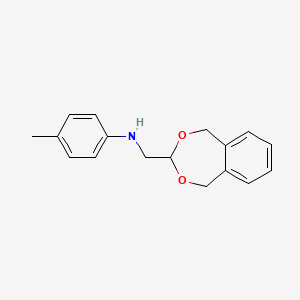


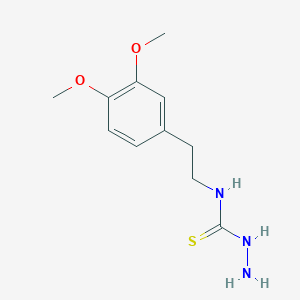
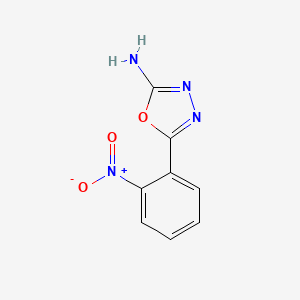
![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)
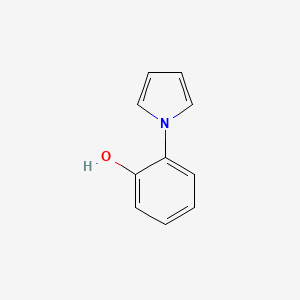
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)